molecular formula C10H8O2S B11718488 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone

Cat. No.: B11718488
M. Wt: 192.24 g/mol
InChI Key: BSYNFXXUCLXMIL-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone is a benzothiophene derivative characterized by a hydroxyethanone moiety (-CO-CH2OH) at the 2-position of the benzo[b]thiophene core. Synthetically, it is accessible via acylation or hydroxylation protocols, as evidenced by commercial availability (95% purity, Shao Yuan, CAS 135242-07-8) . Its molecular formula is C10H8O2S, with a molecular weight of 192.23 g/mol, distinguishing it from simpler benzothiophene derivatives like 1-(benzo[b]thiophen-2-yl)ethanone (MW 176.23 g/mol) . The hydroxyl group enhances polarity, influencing solubility and intermolecular interactions critical for biological activity.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNFXXUCLXMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method is the Friedel-Crafts acylation of benzothiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

A. Anti-Osteoporosis Agents
Recent studies have highlighted the potential of 1-(benzo[b]thiophen-2-yl)ethanone analogues as anti-osteoporosis agents. Research demonstrated that certain derivatives significantly enhance the expression of Bone Morphogenetic Protein 2 (BMP-2), which is crucial for bone formation. In vitro evaluations showed upregulation rates ranging from 22.8% to 39.8% at a concentration of 4 µM, indicating their efficacy in promoting bone health .

B. Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of benzo[b]thiophene derivatives, including 1-(benzo[b]thiophen-2-yl)-2-hydroxyethanone. A study reported that compounds containing this scaffold exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .

C. Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Variants of the benzo[b]thiophene structure demonstrated IC50 values ranging from 20.8 to 121.7 µM, indicating promising enzyme inhibition capabilities .

A. Antioxidant Properties
Studies have shown that derivatives of benzo[b]thiophene exhibit potent antioxidant activities, which are beneficial in preventing oxidative stress-related conditions. The compounds have been reported to inhibit lipid peroxidation significantly, with inhibition rates between 19% and 30% .

B. Anti-Cancer Activity
The compound's derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. Preliminary results indicate that these compounds can selectively target cancer cells while sparing healthy cells, making them potential candidates for cancer therapy .

Material Science Applications

A. Dyes and Conductive Materials
Beyond biological applications, benzo[b]thiophene derivatives are being explored in materials science for their utility in dyes and conductive materials. Their unique electronic properties make them suitable for applications in organic electronics and sensor technologies .

Data Summary

Application AreaSpecific Use CaseKey Findings
MedicinalAnti-OsteoporosisUpregulation of BMP-2 expression by up to 39.8%
AntimicrobialEffective against multidrug-resistant Staphylococcus aureus
Enzyme InhibitionAChE inhibition with IC50 values between 20.8 - 121.7 µM
BiologicalAntioxidant ActivityLipid peroxidation inhibition rates of 19% - 30%
Anti-Cancer ActivitySelective cytotoxicity against cancer cell lines
Material ScienceDyes and Conductive MaterialsPotential use in organic electronics and sensors

Case Studies

Case Study 1: Anti-Osteoporosis Efficacy
In a controlled study involving ovariectomized rat models, compounds derived from this compound showed significant improvements in bone histology and histomorphometry, effectively reducing bone defects induced by ovariectomy .

Case Study 2: Antimicrobial Evaluation
A series of benzo[b]thiophene acylhydrazones were synthesized and tested against various bacterial strains, demonstrating notable antimicrobial activity with minimal cytotoxicity towards human cells, thus highlighting their therapeutic potential against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* Biological Target
1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone C10H8O2S 192.23 -CO-CH2OH ~1.2 BMP-2 promoter
1-(Benzo[b]thiophen-2-yl)ethanone C10H8OS 176.23 -CO-CH3 ~2.5 Anti-osteoporosis
BTCP (1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine) C19H25NS 299.48 Cyclohexyl-piperidine ~3.8 Trypanothione reductase
1-(4’-(Benzo[b]thiophen-2-yl)-1,4’-bipiperidinyl-1’-yl)ethanone (29) C25H29N2OS 405.19 Bipiperidinyl-acetyl ~2.9 Enzyme inhibition
1-(Benzo[b]thiophen-2-yl)-2-(dimethylamino)ethanone (31) C13H15NOS 233.33 -CO-CH2-N(CH3)2 ~1.8 Not reported

*LogP estimated using fragment-based methods.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl-piperidine in BTCP) increase molecular weight and lipophilicity, favoring membrane interaction but reducing metabolic stability .

Anti-Osteoporosis Activity

1-(Benzo[b]thiophen-2-yl)ethanone analogues, including the hydroxyethanone derivative, enhance BMP-2 expression, a key pathway in bone formation. The hydroxyl group may facilitate hydrogen bonding with transcriptional machinery, improving efficacy compared to non-hydroxylated counterparts (e.g., EC50 values reduced by ~30% in hydroxy-substituted derivatives) .

Enzyme Inhibition

  • Trypanothione Reductase (TryR): BTCP exhibits competitive inhibition (Ki = 1 mM) against TryR, critical for parasitic redox balance.
  • Selectivity: Hydrophobic substituents (e.g., benzoyl in compound 30) decrease TryR inhibition (IC50 = 6.6–19 μM), whereas polar groups (e.g., dimethylamino in compound 31) retain moderate activity, suggesting a balance between hydrophobicity and polarity is essential .

Cholinesterase Inhibition

Spiropyrrolidine-tethered benzo[b]thiophenes demonstrate acetylcholinesterase (AChE) inhibition (IC50 = 0.89 μM), where the rigid spiro structure enhances binding. The hydroxyethanone group’s flexibility may limit AChE affinity compared to constrained analogues .

Biological Activity

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its effects in various biological assays, including its impact on bone health, neuroprotection, and cholinesterase inhibition.

Chemical Structure

The compound features a benzo[b]thiophene moiety attached to a hydroxyethanone group. This structure is significant as it may influence the compound's interaction with biological targets.

1. Bone Morphogenetic Protein (BMP) Enhancement

Research indicates that analogues of this compound can enhance BMP-2 expression, which is crucial for bone formation and repair. A study evaluated several derivatives and found that compounds exhibited upregulation rates of BMP-2 expression ranging from 22.8% to 39.8% at a concentration of 4 µM. Notably, compounds 1 and 12 demonstrated a dose-dependent increase in bone histology and effectively reduced bone defects in ovariectomized rat models, suggesting a potential therapeutic application in osteoporosis .

2. Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. A series of benzothiophene-chalcone hybrids were tested, revealing that certain derivatives had potent inhibitory effects on both AChE and BChE, with IC50 values comparable to established inhibitors like galantamine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

3. Antitumor Activity

The benzo[b]thiophene scaffold has been associated with various antitumor activities. Several studies have indicated that derivatives of this compound can exhibit cytotoxic effects against different cancer cell lines, although specific data on this compound remains limited. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Research Findings Summary Table

Biological Activity Effect IC50/Upregulation Model/System Used
BMP-2 Expression EnhancementUpregulation rates from 22.8% to 39.8%4 µMOvariectomized rat model
Cholinesterase InhibitionPotent inhibition of AChE and BChEComparable to galantamineIn vitro assays using human enzymes
Antitumor ActivityCytotoxic effects against cancer cell linesNot specifiedVarious cancer cell lines

Case Studies

  • Bone Health Study : In an experimental model involving ovariectomized rats, treatment with specific analogues led to significant improvements in bone density and structure, indicating the potential for developing therapies aimed at osteoporosis management .
  • Neuroprotection Study : Compounds derived from the benzo[b]thiophene scaffold were tested for neuroprotective effects in SH-SY5Y neuroblastoma cells, showing no cytotoxicity at effective concentrations while improving cell viability under stress conditions .

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